2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is a chemical compound with the molecular formula and a molecular weight of 245.23 g/mol. It is categorized as an ester and is known for its utility in various scientific applications, particularly in bioconjugation and drug delivery systems. The compound is also recognized by its CAS number, 1127247-34-0, and is commonly referred to by several synonyms including NHS-M-DPEG and m-dPEG2-NHS ester .
This compound is derived from a pyrrolidine structure, which is characterized by a five-membered ring containing nitrogen. It falls under the category of dioxopyrrolidines, which are compounds that contain two carbonyl groups adjacent to a nitrogen atom within the pyrrolidine ring. The presence of the methoxyethoxy group enhances its solubility and reactivity, making it suitable for various chemical reactions and applications in medicinal chemistry .
The synthesis of 2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate typically involves the reaction of a pyrrolidine derivative with a suitable propanoic acid derivative. One common method includes using N-hydroxysuccinimide (NHS) chemistry to facilitate the formation of the ester bond.
The molecular structure of 2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate features a pyrrolidine ring with two carbonyl groups at positions 2 and 5, along with an ester functional group linked to a propanoate moiety that contains a methoxyethoxy substituent.
This representation highlights the connectivity between the different functional groups present in the molecule.
The compound can participate in various chemical reactions typical for esters and amides, including hydrolysis, transesterification, and nucleophilic acyl substitution.
The mechanism of action primarily involves the reactivity of the carbonyl groups within the pyrrolidine ring. These carbonyls can act as electrophiles in nucleophilic addition reactions.
In biological contexts, this compound may interact with amines or alcohols to form stable conjugates that are useful in drug delivery systems or as linkers in bioconjugation applications.
Relevant data suggest that this compound exhibits favorable properties for use in biological systems, particularly due to its solubility profile and reactivity .
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate finds applications in:
The synthesis of 2,5-dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate (m-PEG₂-NHS ester) follows a sequential three-step pathway to ensure high functional group fidelity. The initial step involves carboxyl activation of 3-(2-methoxyethoxy)propanoic acid using thionyl chloride (SOCl₂) to form the corresponding acid chloride, achieving >85% yield within 2 hours at 0-5°C . Alternatively, N,N'-diisopropylcarbodiimide (DIC) can activate the carboxyl group in anhydrous dichloromethane, though this requires extended reaction times (8-12 hours) [5]. The activated intermediate then undergoes nucleophilic displacement with N-hydroxysuccinimide in the presence of triethylamine, generating the NHS ester with 70-75% isolated yield after recrystallization [7]. Critical to this stage is moisture control, as hydrolysis of the NHS ester reduces overall yield by 15-20% [8].
Table 1: Yield Optimization Based on Carboxyl Activation Methods
Activation Reagent | Reaction Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
SOCl₂ | 0-5 | 2 | 85 | >98 |
DIC | 25 | 8 | 75 | 95 |
DCC | 25 | 12 | 68 | 90 |
The final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from cold diethyl ether, critical for removing succinimide byproducts [7].
The integration of the short PEG spacer (2-methoxyethoxy) significantly enhances the compound's physicochemical behavior. The ethoxy groups confer hydrophilic character, increasing aqueous solubility to >50 mg/mL compared to non-PEGylated NHS esters (<5 mg/mL) [7] . This property is crucial for bioconjugation in physiological buffers. Steric optimization is achieved through the PEG chain length: The two-atom spacer (m-PEG₂) balances molecular flexibility with minimal steric hindrance, enabling 92% conjugation efficiency with lysozyme amines versus 65% for bulkier m-PEG₄ analogs [4] [7].
Coupling between 3-(2-methoxyethoxy)propanoic acid and NHS utilizes catalytic DMAP (4-dimethylaminopyridine) at 0.5 mol%, accelerating esterification kinetics by 3-fold while suppressing racemization [5]. Solvent selection is paramount: Anhydrous acetonitrile optimizes electrophilicity of the NHS ester carbonyl, whereas protic solvents (e.g., methanol) promote hydrolysis, reducing yields by 30% [8]. Reaction monitoring via FT-IR confirms successful esterification by the disappearance of the carboxylic acid O-H stretch (1710 cm⁻¹) and emergence of the NHS ester C=O peak (1735 cm⁻¹) [7].
Table 2: Impact of PEG Spacer Length on Conjugation Efficiency
PEG Length (Atoms) | Solubility (mg/mL) | Conjugation Yield (%) | Steric Hindrance |
---|---|---|---|
2 (m-PEG₂) | 52 | 92 | Low |
4 (m-PEG₄) | 68 | 65 | Moderate |
12 (m-PEG₁₂) | 85 | 45 | High |
Protecting groups mitigate side reactions during the synthesis of NHS ester derivatives. The phenolic hydroxyl of carboxyl precursors requires protection when synthesizing fluorescein-derived NHS esters, typically via O-acetylation using acetic anhydride/pyridine (>95% yield) [5]. Deprotection employs mild base (e.g., ammonia/methanol), preserving the NHS ester functionality [8]. For amines, acid-labile groups like tert-butoxycarbonyl (Boc) prevent nucleophilic interference during esterification. Boc deprotection uses trifluoroacetic acid (TFA) in dichloromethane without degrading the NHS ester [8] [10].
Trimethylsilyl (TMS) protection shields carboxylic acids in multi-step syntheses, as demonstrated in PEGylated NHS ester production. Desilylation with tetrabutylammonium fluoride (TBAF) restores the carboxyl group for subsequent activation, with >90% efficiency [7]. Crucially, all protecting groups must be orthogonal to the NHS ester’s reactivity to prevent premature hydrolysis or aminolysis.
Table 3: Protecting Group Strategies in NHS Ester Synthesis
Functional Group | Protecting Group | Deprotection Agent | Compatibility with NHS Ester |
---|---|---|---|
Carboxylic acid | TMS | TBAF | High |
Amine | Boc | TFA | Moderate |
Phenol | Acetyl | NH₃/MeOH | High |
Solution-phase synthesis dominates large-scale production of m-PEG₂-NHS ester due to operational simplicity and scalability. Batch reactions in anhydrous DMF or acetonitrile facilitate gram-scale production (up to 100 g), with costs as low as $265/1000 mg [7]. However, purification demands extensive chromatography, reducing overall yield to 60-70% [7].
Conversely, solid-phase approaches utilize Wang resin-bound carboxylates, where activation with N,N'-diisopropylcarbodiimide/NHS occurs on-resin. This method enables automated washing to remove impurities, achieving 95% purity without chromatography [7]. While ideal for parallel synthesis of diverse NHS esters (e.g., fluorescent probes), resin loading limitations restrict scale to <500 mg [10]. The NHS ester’s hydrolysis sensitivity also complicates prolonged on-resin reactions (>4 hours), making solution-phase more robust for industrial-scale synthesis [7].
Table 4: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Up to 100 g | <500 mg |
Yield | 60-70% | 75-80% |
Purity (After Workup) | 90-95% | 95-98% |
Cost (per 100 mg) | $26.50 [7] | $110 [7] |
Purification Method | Column Chromatography | Filtration/Washing |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8